Boc-Arg-OH.HCl
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Overview
Description
Boc-Arg-OHIt is a white solid powder that is slightly soluble in water and organic solvents such as methanol and ethanol . This compound is commonly used in peptide synthesis as a protecting group for the amino acid arginine.
Mechanism of Action
Target of Action
Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is primarily used in the field of proteomics research . Its main targets are peptides and proteins, where it serves as a building block in peptide and protein synthesis .
Mode of Action
The compound interacts with its targets (peptides and proteins) through a process known as t-butyloxycarbonyl (Boc) protection. In this process, the Boc group in this compound is used to protect the amino group in the arginine during peptide synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process.
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. As a building block in peptide and protein synthesis, it plays a vital role in the formation of peptide bonds, which are the links between amino acids in a protein . The downstream effects of this include the formation of proteins with specific functions in the body.
Pharmacokinetics
The pharmacokinetics of Boc-Arg-OHIt’s worth noting that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable under normal temperatures but can absorb moisture when exposed to humid conditions . Therefore, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Additionally, it’s important to avoid inhaling the dust or allowing it to come into contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
Boc-Arg-OH.HCl is used as an intermediate in peptide and protein synthesis, contributing to the construction of peptide chains . It interacts with various enzymes, proteins, and other biomolecules, stabilizing reactive intermediates in cosmetic chemistry .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in peptide synthesis. It influences cell function by participating in the construction of peptide chains, which are integral components of cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in peptide synthesis. It exerts its effects at the molecular level through its interactions with other biomolecules during this process Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to Boc-Arg-OH
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels
Preparation Methods
The preparation of Boc-Arg-OH.HCl involves two main steps:
tert-Butoxycarbonylation: L-arginine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form tert-butoxycarbonyl-L-arginine.
Hydrochloride Formation: The tert-butoxycarbonyl-L-arginine is then reacted with hydrochloric acid to produce this compound.
In industrial production, these reactions are typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Boc-Arg-OH.HCl undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free L-arginine.
Peptide Coupling: this compound is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds. This reaction typically involves coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The guanidino group of arginine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Scientific Research Applications
Boc-Arg-OH.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biological Studies: this compound is used in the study of enzyme-substrate interactions, protein folding, and other biochemical processes.
Medicinal Chemistry: It serves as a precursor for the synthesis of arginine-containing pharmaceuticals and bioactive peptides.
Chemical Analysis: This compound is used as a standard in mass spectrometry and other analytical techniques.
Comparison with Similar Compounds
Boc-Arg-OH.HCl can be compared with other similar compounds used in peptide synthesis, such as:
Fmoc-Arg-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the Boc group. Fmoc protection is typically removed under basic conditions, providing an alternative to Boc protection.
Cbz-Arg-OH: This compound uses the benzyloxycarbonyl (Cbz) group as a protecting group. Cbz protection is removed under hydrogenation conditions.
This compound is unique in its specific use for protecting the guanidino group of arginine, making it particularly valuable in the synthesis of arginine-rich peptides and proteins.
Properties
CAS No. |
35897-34-8 |
---|---|
Molecular Formula |
C11H22N4O4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14) |
InChI Key |
HSQIYOPBCOPMSS-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)O.[Cl-] |
SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O |
Synonyms |
35897-34-8; Boc-Arg-OHhydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Boc-L-Arg-OH.HCl; Nalpha-Boc-L-argininehydrochloride; ST50319380; Boc-Arg-OH.HCl; N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE; PubChem12902; AC1MC5ME; 114622-81-0; Boc-Arg-OHHClH2O; Boc-Arg-OH.HCl.H2O; 15063_ALDRICH; N-BOC-D-Argininehydrochloride; SCHEMBL8630295; Jsp006432; 15063_FLUKA; N|A-Boc-L-argininehydrochloride; HDELGKMVZYHPPB-FJXQXJEOSA-N; MolPort-002-915-556; AKOS015910917; AKOS015924220; AK161889; LP086419 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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